N-[2-(ethylamino)ethyl]-N-methylacetamide
Description
N-[2-(Ethylamino)ethyl]-N-methylacetamide is a tertiary acetamide derivative characterized by a methyl group and a 2-(ethylamino)ethyl substituent attached to the nitrogen atom of the acetamide backbone. Its molecular formula is C₇H₁₅N₂O, with a molecular weight of 143.21 g/mol.
Properties
Molecular Formula |
C7H16N2O |
|---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
N-[2-(ethylamino)ethyl]-N-methylacetamide |
InChI |
InChI=1S/C7H16N2O/c1-4-8-5-6-9(3)7(2)10/h8H,4-6H2,1-3H3 |
InChI Key |
JCALSDWHCDPSJK-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCN(C)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(ethylamino)ethyl]-N-methylacetamide typically involves the reaction of N-methylacetamide with 2-(ethylamino)ethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the process. The general reaction scheme can be represented as follows:
[ \text{N-methylacetamide} + \text{2-(ethylamino)ethanol} \rightarrow \text{this compound} ]
The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The raw materials are sourced in bulk, and the reaction is monitored using advanced analytical techniques to ensure purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[2-(ethylamino)ethyl]-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.
Substitution: The ethylaminoethyl group can participate in substitution reactions, where other functional groups replace the existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and alkylating agents are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction could produce simpler amine derivatives.
Scientific Research Applications
N-[2-(ethylamino)ethyl]-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activity. It may interact with various biomolecules, making it a candidate for drug development and biochemical research.
Medicine: Research is ongoing to explore its potential therapeutic applications. It may serve as a precursor for pharmaceuticals or as an active ingredient in certain formulations.
Industry: In industrial applications, this compound is used in the production of specialty chemicals, polymers, and other materials.
Mechanism of Action
The mechanism by which N-[2-(ethylamino)ethyl]-N-methylacetamide exerts its effects involves its interaction with specific molecular targets. The ethylaminoethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The compound may also participate in enzymatic reactions, altering the function of enzymes and other proteins.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares N-[2-(ethylamino)ethyl]-N-methylacetamide with key analogs:
Physicochemical Properties
- Solubility: The ethylamino group in the target compound enhances water solubility compared to N-methylacetamide (logP ~0.5) and N-ethylacetamide (logP ~0.3). However, bulkier substituents (e.g., phenyl in N-[2-(diethylamino)ethyl]-2-phenylacetamide) reduce solubility .
- Reactivity: The 2-(ethylamino)ethyl group may participate in hydrogen bonding and chelation, similar to dimethylaminoethyl analogs used in metal ion coordination . Chlorinated derivatives (e.g., 2-chloro-N-methylacetamide) exhibit higher electrophilicity, making them reactive intermediates in agrochemical synthesis .
Biological Activity
N-[2-(ethylamino)ethyl]-N-methylacetamide, often referred to as a derivative of N-methylacetamide, has garnered attention for its potential biological activity. This compound is structurally characterized by an ethylamino group and an N-methylacetamide moiety, which may influence its pharmacological properties. This article explores the biological activity, mechanisms of action, and relevant studies associated with this compound.
Chemical Structure and Properties
- Chemical Formula : C6H14N2O
- Molecular Weight : 130.19 g/mol
- CAS Number : 71034-44-1
The compound's structure is essential in determining its interactions with biological targets. The presence of the ethylamino group can enhance basicity and solubility, potentially affecting its absorption and distribution in biological systems.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It is hypothesized that the compound may act as a:
- Receptor Agonist : Similar compounds have shown affinities for various receptors, including opioid receptors, indicating potential analgesic properties.
- Enzyme Inhibitor : The amide functional group may allow the compound to mimic natural substrates, inhibiting enzyme activity relevant in metabolic pathways.
Pharmacological Studies
Research has indicated that this compound exhibits several pharmacological activities:
- Analgesic Effects : Preliminary studies suggest that compounds with similar structures have shown analgesic effects in animal models. For instance, analogs of N-methylacetamide have been studied for their binding affinity to μ-opioid receptors, which are crucial for pain modulation.
- Anti-inflammatory Properties : Some derivatives have demonstrated anti-inflammatory effects in vitro, suggesting that this compound could be explored for therapeutic applications in inflammatory diseases.
- Antimicrobial Activity : There is emerging evidence that compounds related to N-methylacetamide possess antimicrobial properties, making them candidates for further investigation as potential antibiotics.
Toxicological Assessments
A comprehensive assessment of the toxicity profile is crucial for understanding the safety of this compound:
- Acute Toxicity : Studies indicate that high doses can lead to adverse effects on liver function, similar to other acetamides .
- Genotoxicity : In vitro studies have produced mixed results regarding genotoxic potential, necessitating further investigation into long-term exposure effects .
Case Studies and Research Findings
Several case studies and research findings highlight the biological significance of this compound:
- A study examining the structure-activity relationship (SAR) of related compounds found that modifications to the amine groups significantly impacted receptor binding affinities and analgesic potency .
- Research on synthetic opioids has shown that structural variations can lead to significant differences in potency and side effects. For example, structural modifications similar to those seen in this compound may enhance selectivity for opioid receptors while reducing adverse effects .
Comparative Analysis with Similar Compounds
The following table summarizes key comparisons between this compound and related compounds:
| Compound Name | Analgesic Activity | Anti-inflammatory | Antimicrobial | Toxicity Profile |
|---|---|---|---|---|
| This compound | Moderate | Potential | Emerging | Liver toxicity observed |
| U-47700 | High | Low | None | High risk of overdose |
| N,N-Dimethylacetamide | Low | Moderate | Low | Liver damage reported |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
